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Abstract
(±)-Butylphenyl methylpropional (BMHCA), commonly known as Lilial, is a synthetic fragrance

ingredient that has come under significant scientific and regulatory scrutiny due to its

toxicological profile. This technical guide provides a comprehensive overview of the current

understanding of BMHCA's mechanism of action, with a focus on its molecular interactions and

cellular effects. The primary mechanisms discussed include its role as a reproductive toxicant,

a skin sensitizer, and a weak endocrine disruptor. This document collates quantitative data from

key studies, details the experimental protocols used to generate this data, and provides visual

representations of the relevant biological pathways and experimental workflows. The

information presented is intended to serve as a resource for researchers, scientists, and drug

development professionals investigating the biological effects of BMHCA and similar

compounds.

Introduction
(±)-Butylphenyl methylpropional (p-BMHCA), a racemic mixture of (2R)- and (2S)-3-(4-tert-

butylphenyl)-2-methylpropanal, is an aromatic aldehyde that has been widely used as a

fragrance ingredient in a variety of consumer products, including cosmetics, personal care

products, and household cleaners.[1][2] Its characteristic floral scent, reminiscent of lily of the

valley, made it a popular choice in the fragrance industry. However, growing concerns over its

safety have led to significant regulatory restrictions, including a ban on its use in cosmetics in
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the European Union.[2][3] This decision was primarily driven by its classification as a

reproductive toxicant (Repr. 1B) by the European Chemicals Agency (ECHA).[2][3]

This guide delves into the scientific evidence that forms the basis of our current understanding

of BMHCA's mechanism of action. It will explore its effects on the endocrine system, its ability

to elicit skin sensitization, its genotoxic potential, and the underlying molecular pathways

involved in its toxicity.

Toxicological Profile: A Multi-faceted Mechanism of
Action
The toxicological effects of BMHCA are not attributed to a single, specific mechanism but rather

a combination of interactions with biological systems. The primary areas of concern are its

reproductive toxicity, skin sensitization, and endocrine-disrupting potential.

Reproductive Toxicity
The classification of BMHCA as a substance toxic to reproduction is the most significant aspect

of its toxicological profile. The primary mechanism of concern is its adverse effects on the male

reproductive system.

2.1.1. Endocrine Disruption: Weak Estrogenic Activity

BMHCA has been shown to possess weak estrogenic activity. In vitro studies using the

estrogen-responsive human breast cancer cell line MCF-7 have demonstrated that BMHCA can

bind to estrogen receptors (ERα and ERβ) and induce estrogenic responses.

Estrogen Receptor Binding: In a competitive binding assay, a 3,000,000-fold molar excess of

BMHCA was required to partially displace radiolabeled estradiol from both recombinant

human ERα and ERβ.[4] This indicates a very low binding affinity compared to the natural

ligand, 17β-estradiol.

Gene Expression: At concentrations ranging from 5 x 10⁻⁵ M to 5 x 10⁻⁴ M, BMHCA was

able to increase the expression of the estrogen-responsive reporter gene (ERE-CAT) and the

endogenous pS2 gene in MCF-7 cells.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://policycommons.net/artifacts/29769009/h295r-cell-exposure-protocol-for-assessing-chemical-effects-on-steroidogenesis/30668855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10613275/
https://policycommons.net/artifacts/29769009/h295r-cell-exposure-protocol-for-assessing-chemical-effects-on-steroidogenesis/30668855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10613275/
https://jeodpp.jrc.ec.europa.eu/ftp/jrc-opendata/EURL-ECVAM/datasets/DBALM/LATEST/online/DBALM_docs/456_M_Steroidogenesis%20assay%20using%20H295R%20cell%20line.pdf
https://jeodpp.jrc.ec.europa.eu/ftp/jrc-opendata/EURL-ECVAM/datasets/DBALM/LATEST/online/DBALM_docs/456_M_Steroidogenesis%20assay%20using%20H295R%20cell%20line.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12648755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Proliferation: BMHCA was also found to increase the proliferation of estrogen-dependent

MCF-7 cells. This proliferative effect could be inhibited by the anti-estrogen fulvestrant,

suggesting an ER-mediated mechanism.[4]
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Caption: Estrogenic signaling pathway of Butylphenyl methylpropional.

2.1.2. Inhibition of Steroidogenesis

There is evidence to suggest that BMHCA can interfere with the production of steroid

hormones. One study indicated that exposure to lilial during fetal development in male rats led

to reduced testosterone levels.[5] The H295R steroidogenesis assay is a key in vitro method

for assessing a chemical's potential to interfere with the production of steroid hormones,

including testosterone and estradiol.

2.1.3. Metabolism to a More Potent Toxicant

A critical aspect of BMHCA's reproductive toxicity is its metabolism to 4-tert-butylbenzoic acid

(TBBA). In vivo and in vitro studies have shown that BMHCA is metabolized to TBBA, and this

metabolite is considered to be a key mediator of the observed testicular toxicity.[6]

Metabolic Pathway of BMHCA to TBBA
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Caption: Metabolic activation of BMHCA to its toxic metabolite, TBBA.
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Skin Sensitization
BMHCA is a well-documented skin sensitizer, meaning it can cause allergic contact dermatitis

upon repeated exposure.[2] The mechanism of skin sensitization involves the interaction of the

chemical (or its metabolites) with skin proteins, forming haptens that are then recognized by the

immune system.

The Local Lymph Node Assay (LLNA) is the standard method for assessing the skin

sensitization potential of chemicals. In the LLNA, BMHCA has been shown to induce a

proliferative response in the draining lymph nodes of mice, indicative of its sensitizing

properties.

Genotoxicity
The genotoxic potential of BMHCA has been investigated in a battery of in vitro assays,

including the Ames test (bacterial reverse mutation assay), the in vitro micronucleus test, and

the HPRT (hypoxanthine-guanine phosphoribosyltransferase) gene mutation assay. The overall

conclusion from these studies is that BMHCA is not considered to be genotoxic.[3]

Quantitative Data
The following tables summarize the key quantitative data related to the mechanism of action of

BMHCA.

Table 1: Endocrine Disruption Data
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Parameter Assay
Species/Cell
Line

Result Reference

Estrogen

Receptor Binding

Competitive

Binding Assay

Human

(recombinant)

Partial

displacement at

3,000,000-fold

molar excess

[4]

Estrogen-

Responsive

Gene Expression

ERE-CAT

Reporter Gene

Assay

MCF-7 (human)

Increased

expression at

5x10⁻⁵ to 5x10⁻⁴

M

[4]

Cell Proliferation

MCF-7

Proliferation

Assay

MCF-7 (human)
Increased

proliferation
[4]

Table 2: Reproductive and General Toxicity Data

Parameter Study Type Species

NOAEL (No
Observed
Adverse Effect
Level)

Reference

Male

Reproductive

Toxicity

(Testicular

effects)

Repeated Dose

Oral Toxicity
Rat 25 mg/kg bw/day

SCCS/1591/17[1

]

Acute Oral

Toxicity

Acute Toxicity

Study
Rat

LD50: 1390

mg/kg bw

SCCS/1591/17[1

]

Table 3: Skin Sensitization Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://jeodpp.jrc.ec.europa.eu/ftp/jrc-opendata/EURL-ECVAM/datasets/DBALM/LATEST/online/DBALM_docs/456_M_Steroidogenesis%20assay%20using%20H295R%20cell%20line.pdf
https://jeodpp.jrc.ec.europa.eu/ftp/jrc-opendata/EURL-ECVAM/datasets/DBALM/LATEST/online/DBALM_docs/456_M_Steroidogenesis%20assay%20using%20H295R%20cell%20line.pdf
https://jeodpp.jrc.ec.europa.eu/ftp/jrc-opendata/EURL-ECVAM/datasets/DBALM/LATEST/online/DBALM_docs/456_M_Steroidogenesis%20assay%20using%20H295R%20cell%20line.pdf
https://www.endocrine-abstracts.org/ea/0081/ea0081ep625
https://www.endocrine-abstracts.org/ea/0081/ea0081ep625
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12648755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Assay Vehicle

EC3 Value
(Effective
Concentration
for a 3-fold
stimulation
index)

Reference

Skin

Sensitization

Local Lymph

Node Assay

(LLNA)

Acetone/Olive Oil

(4:1 v/v)
~2.9%

SCCS/1591/17[1

]

Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this

guide.

Estrogen Receptor Competitive Binding Assay
Objective: To determine the ability of a test chemical to bind to estrogen receptors.

Methodology:

Recombinant human estrogen receptors (ERα and ERβ) or cytosolic extracts from MCF-7

cells are used as the source of ERs.

A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the ER

preparation in the presence of increasing concentrations of the test chemical (BMHCA).

After incubation, the bound and free radiolabeled estradiol are separated.

The amount of bound radioactivity is measured using liquid scintillation counting.

The ability of the test chemical to displace the radiolabeled estradiol is calculated and

expressed as a percentage of the control (incubation with [³H]E₂ alone).

H295R Steroidogenesis Assay
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Objective: To assess the potential of a chemical to interfere with the production of steroid

hormones.

Methodology:

Human H295R adrenocortical carcinoma cells, which express all the key enzymes for

steroidogenesis, are cultured.

The cells are exposed to various concentrations of the test chemical (BMHCA) for a

defined period (e.g., 48 hours).

The cell culture medium is collected, and the concentrations of testosterone and estradiol

are measured using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

Cell viability is also assessed to distinguish between specific effects on steroidogenesis

and general cytotoxicity.

The results are expressed as a change in hormone production relative to a vehicle control.

Experimental Workflow for H295R Steroidogenesis Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12648755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Chemical Exposure

Analysis

Culture H295R cells

Seed cells in multi-well plates

Expose cells to BMHCA
(various concentrations)

Collect cell culture medium Assess cell viability

Measure Testosterone &
Estradiol (ELISA, LC-MS)

Click to download full resolution via product page

Caption: Workflow for the H295R steroidogenesis assay.

Local Lymph Node Assay (LLNA)
Objective: To determine the skin sensitization potential of a chemical.

Methodology:

A group of mice is treated with the test chemical (BMHCA) dissolved in a suitable vehicle,

applied to the dorsal surface of the ears for three consecutive days.

A control group is treated with the vehicle alone.
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On day 5, the mice are injected intravenously with a radiolabeled DNA precursor (e.g., ³H-

methyl thymidine).

After a few hours, the mice are euthanized, and the draining auricular lymph nodes are

excised.

The lymph nodes are processed to create a single-cell suspension.

The incorporation of the radiolabel into the DNA of the lymph node cells is measured by

liquid scintillation counting.

The stimulation index (SI) is calculated as the ratio of radiolabel incorporation in the test

group to that in the control group. An SI of 3 or greater is considered a positive result.

Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

Several strains of S. typhimurium with pre-existing mutations in the histidine operon are

used.

The bacteria are exposed to the test chemical (BMHCA) in the presence and absence of a

metabolic activation system (S9 fraction from rat liver).

The treated bacteria are plated on a minimal agar medium lacking histidine.

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize

histidine will be able to grow and form colonies.

The number of revertant colonies is counted, and a significant, dose-dependent increase

in the number of colonies compared to the control is indicative of mutagenic activity.

In Vitro Micronucleus Test
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Objective: To detect chromosomal damage by assessing the formation of micronuclei in

cultured mammalian cells.

Methodology:

A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79) is

exposed to the test chemical (BMHCA) with and without metabolic activation.

The cells are cultured for a period that allows for at least one cell division.

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which

makes it easier to identify micronuclei that have formed during the preceding mitosis.

The cells are harvested, fixed, and stained.

The frequency of micronucleated cells is determined by microscopic examination. A

significant, dose-dependent increase in the frequency of micronucleated cells indicates

clastogenic or aneugenic activity.

HPRT Gene Mutation Assay
Objective: To detect gene mutations at the HPRT locus in cultured mammalian cells.

Methodology:

A suitable mammalian cell line (e.g., CHO, V79) is exposed to the test chemical (BMHCA)

with and without metabolic activation.

Following treatment, the cells are cultured for a period to allow for the expression of any

induced mutations.

The cells are then cultured in a selective medium containing a purine analog, such as 6-

thioguanine (6-TG).

Cells with a functional HPRT enzyme will incorporate the toxic analog and die.

Cells with a mutation in the HPRT gene will not be able to metabolize 6-TG and will

survive to form colonies.
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The number of mutant colonies is counted, and the mutation frequency is calculated. A

significant, dose-dependent increase in the mutation frequency indicates mutagenic

activity.

Conclusion
The mechanism of action of (±)-Butylphenyl methylpropional is complex, involving multiple

pathways that contribute to its toxicological profile. The primary concern is its reproductive

toxicity, which is likely a result of a combination of weak endocrine disruption through estrogen

receptor interaction and, more significantly, its metabolism to the testicular toxicant 4-tert-

butylbenzoic acid. While not genotoxic, BMHCA is a confirmed skin sensitizer.

This technical guide has summarized the key scientific findings, presented available

quantitative data, and outlined the experimental protocols used to assess the safety of

BMHCA. This information provides a valuable resource for researchers and professionals in the

fields of toxicology, pharmacology, and drug development, aiding in the understanding of the

biological effects of this compound and informing the safety assessment of other fragrance

ingredients and structurally related chemicals. Further research is warranted to fully elucidate

the quantitative aspects of its mitochondrial toxicity and to further refine our understanding of

the precise molecular initiating events that lead to its adverse effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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